N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core, characterized by a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom. The structure is substituted at position 8 with a chlorine atom and at position 2 with a 2-methoxy-4,5-dimethylbenzenesulfonamide group.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-12-8-20(29-3)21(9-13(12)2)31(27,28)25-15-5-7-18-16(11-15)22(26)24-17-10-14(23)4-6-19(17)30-18/h4-11,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHROYQKKBIPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that is usually able to activate this receptor.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily due to its inhibitory effect on the Dopamine D2 receptor. This can result in a variety of effects, depending on the specific neurological or psychiatric condition being treated.
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is known for various pharmacological effects. This article aims to detail its biological activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 460.9 g/mol. The compound features a complex structure that includes both oxazepine and sulfonamide moieties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2O6S |
| Molecular Weight | 460.9 g/mol |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Anticancer Properties
Preliminary studies indicate that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit anticancer properties . The presence of the chlorine atom at the 8-position and the oxazepine structure may enhance its ability to inhibit tumor growth and promote apoptosis in cancer cells. Specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
Research has also suggested that this compound may possess antimicrobial properties . Analogous compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for potential use in treating bacterial infections.
Neuroactive Effects
Some derivatives of dibenzo[b,f][1,4]oxazepines have been investigated for their neuroactive effects . The unique structural features of this compound suggest it may interact with neurotransmitter systems or receptors involved in neurological disorders. Further research is needed to elucidate these effects and their therapeutic implications.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This initial step involves cyclization reactions under acidic or basic conditions.
- Chlorination : Chlorination at the 8-position can be achieved using thionyl chloride or phosphorus pentachloride.
- Oxidation : The introduction of the ketone group at the 11-position is performed using oxidizing agents like potassium permanganate.
- Sulfonamide Formation : The final step involves coupling with a sulfonamide derivative to yield the target compound.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Cyclization | Formation of dibenzo[b,f][1,4]oxazepine core |
| Chlorination | Introduction of chlorine at the 8-position |
| Oxidation | Addition of ketone group at the 11-position |
| Coupling | Formation of sulfonamide derivative |
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of a related compound from the dibenzo[b,f][1,4]oxazepine class in vitro. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting that structural modifications could enhance potency against specific types of cancer.
Investigation into Antimicrobial Effects
Another investigation focused on the antimicrobial properties of dibenzo[b,f][1,4]oxazepine derivatives. The study demonstrated that certain structural features correlate with increased antibacterial activity against Gram-positive bacteria .
Scientific Research Applications
Biological Activities
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits various biological activities that make it a candidate for pharmaceutical applications:
1. Anticancer Activity
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to tumor growth and metastasis.
2. Antimicrobial Properties
- The sulfonamide moiety is known for its antimicrobial effects. This compound may exhibit activity against various bacterial strains, making it a potential candidate for antibiotic development.
3. Anti-inflammatory Effects
- Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties as well.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Modifications
Dibenzo[b,f][1,4]thiazepine Derivatives
- Example Compounds :
- Sulfur’s larger atomic radius may distort the heterocycle’s conformation, affecting receptor binding.
- Biological Relevance : Thiazepine derivatives in and exhibit D2 dopamine receptor antagonism, suggesting the core’s compatibility with CNS targets. The target oxazepine compound may show distinct selectivity due to reduced steric bulk .
Dibenzo[b,e][1,4]diazepine Derivatives
Substituent Variations
Sulfonamide Group Modifications
- Fluorine’s small size may reduce steric hindrance compared to bulkier methoxy/methyl groups .
Alkyl Chain Modifications
- Example Compounds :
- Impact: Ethyl and propyl substituents at position 10 increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Receptor Binding Profiles
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how can reaction parameters be optimized?
- Methodological Answer : Begin with modular synthesis of the dibenzo[b,f][1,4]oxazepinone core via Ullmann coupling or Buchwald-Hartwig amination for C–N bond formation. The sulfonamide group can be introduced via nucleophilic substitution using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield . Monitor by-products (e.g., dimerization or over-substitution) via HPLC and adjust stoichiometry accordingly.
Q. How should researchers characterize the physicochemical properties of this compound, given its structural complexity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C, 2D-COSY/HMBC) to resolve overlapping signals in the dibenzo-oxazepine and sulfonamide moieties. Solubility can be assessed in DMSO/water mixtures via nephelometry, while logP values are determined via reversed-phase HPLC . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and polymorphism .
Q. What are the key challenges in achieving high purity during synthesis, and how can they be addressed?
- Methodological Answer : Common impurities include unreacted sulfonyl chloride intermediates or regioisomers from incomplete cyclization. Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) for purification. Confirm purity (>98%) via analytical HPLC-UV at 254 nm. Recrystallization in ethyl acetate/hexane mixtures may improve crystalline purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density in the sulfonamide and oxazepine groups, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against hypothetical targets (e.g., kinase domains) can prioritize in vitro assays. Integrate AI-driven tools like COMSOL Multiphysics for reaction pathway simulations .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate results. For conflicting cytotoxicity data, perform dose-response curves (IC₅₀) with controls for metabolic interference (e.g., CYP450 inhibition assays) .
Q. How can researchers design in vitro studies to investigate the compound’s mechanism of action?
- Methodological Answer : Develop a hypothesis-driven workflow:
- Step 1 : Screen against a panel of cancer cell lines (NCI-60) to identify selectivity.
- Step 2 : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
- Step 3 : Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map downstream pathways.
- Step 4 : Cross-reference with structural analogs to infer SAR trends .
Q. What advanced separation techniques are suitable for isolating degradation products during stability studies?
- Methodological Answer : Employ hyphenated techniques like LC-QTOF-MS to detect low-abundance degradation products. For chiral degradation, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies major degradation pathways .
Methodological Framework Integration
Q. How should a theoretical framework guide the compound’s research trajectory?
- Methodological Answer : Align studies with established theories (e.g., QSAR for sulfonamides or oxazepine bioisosterism) to prioritize synthetic modifications. For example, the electron-withdrawing chloro group may enhance metabolic stability, while the methoxy group modulates solubility. Use bibliometric analysis to identify gaps in analogous scaffolds (e.g., dibenzo[b,f][1,4]diazepines) and refine hypotheses .
Q. What role does AI play in optimizing chemical synthesis and process control for this compound?
- Methodological Answer : Implement AI-driven platforms (e.g., Bayesian optimization) to automate reaction condition screening. Use machine learning (ML) models trained on historical data to predict optimal catalyst combinations or solvent systems. Integrate real-time process analytics (PAT) with feedback loops for dynamic parameter adjustment .
Tables for Critical Data Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
